molecular formula C17H12ClN3O B11568004 5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

Cat. No.: B11568004
M. Wt: 309.7 g/mol
InChI Key: GEGXYBHUAXCZKB-UHFFFAOYSA-N
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Description

5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline typically involves the functionalization of imidazo[1,2-a]pyridines. Common synthetic strategies include:

    Condensation Reactions: These reactions involve the combination of imidazo[1,2-a]pyridine with quinoline derivatives under acidic or basic conditions.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic scaffold.

    Oxidative Coupling: This method involves the use of oxidizing agents to couple imidazo[1,2-a]pyridine with quinoline derivatives.

    Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel, leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation or multicomponent reactions, optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Metal catalysts (e.g., palladium, platinum) and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar chemical properties.

    Quinoline derivatives: Compounds with a quinoline core that may have different substituents, leading to varied biological activities.

Uniqueness

5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline and imidazo[1,2-a]pyridine moieties makes it a valuable scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

5-chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline

InChI

InChI=1S/C17H12ClN3O/c18-14-6-7-15(17-13(14)4-3-8-19-17)22-11-12-10-21-9-2-1-5-16(21)20-12/h1-10H,11H2

InChI Key

GEGXYBHUAXCZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=C4C(=C(C=C3)Cl)C=CC=N4

Origin of Product

United States

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